Home > Products > Screening Compounds P9454 > Pyrazolopyridazine 1
Pyrazolopyridazine 1 - 551920-54-8

Pyrazolopyridazine 1

Catalog Number: EVT-3200029
CAS Number: 551920-54-8
Molecular Formula: C17H14N6O
Molecular Weight: 318.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrazolopyridazine 1 is a heterocyclic compound that features a fused pyrazole and pyridazine ring structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties. The unique arrangement of nitrogen atoms in its structure contributes to its reactivity and interaction with biological targets.

Source and Classification

Pyrazolopyridazine 1 belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. These compounds are primarily classified under heterocyclic organic compounds, specifically those containing both pyrazole and pyridazine moieties. The synthesis of pyrazolopyridazine derivatives often involves multi-step reactions that include various reagents and catalysts.

Synthesis Analysis

Methods

The synthesis of Pyrazolopyridazine 1 can be achieved through several methods, predominantly involving multi-component reactions. One common approach is the Hantzsch reaction, which combines an aminopyrazole, an aldehyde, and a β-dicarbonyl compound. This method allows for the formation of complex structures with good yields and selectivity.

Technical Details:

  • Reagents Used: Aminopyrazole, aldehydes (such as benzaldehyde), and β-dicarbonyl compounds (like acetylacetone).
  • Catalysts: Transition metal catalysts (e.g., copper acetate) are often employed to facilitate the reaction.
  • Conditions: Reactions are typically performed in solvents such as acetic acid or ethanol under reflux conditions for several hours to optimize yield and purity.

For instance, a study reported the synthesis of pyrazolopyridine derivatives using a magnetic nanocatalyst under mild conditions, achieving high yields in short reaction times (20-30 minutes) at room temperature .

Molecular Structure Analysis

Structure

The molecular structure of Pyrazolopyridazine 1 is characterized by:

  • Fused Rings: The compound consists of a five-membered pyrazole ring fused with a six-membered pyridazine ring.
  • Nitrogen Atoms: The presence of multiple nitrogen atoms within the rings contributes to the compound's basicity and reactivity.

Data:

  • Molecular Formula: C₇H₆N₄
  • Molecular Weight: Approximately 150.15 g/mol
Chemical Reactions Analysis

Reactions

Pyrazolopyridazine 1 can undergo various chemical reactions due to its functional groups. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: Pyrazolopyridazines can participate in cyclization to form more complex heterocycles.

Technical Details:

  • Reaction Conditions: Many reactions are carried out under mild conditions to preserve the integrity of sensitive functional groups.
  • Yield Optimization: Reaction conditions such as temperature, solvent choice, and catalyst type significantly influence yield and selectivity.
Mechanism of Action

Process

The mechanism of action for Pyrazolopyridazine 1 involves interaction with specific biological targets, often through enzyme inhibition or receptor modulation. For example, it may act as an inhibitor of certain kinases or phosphodiesterases involved in inflammatory pathways.

Data:

  • Biological Targets: Studies have indicated that pyrazolopyridazines can inhibit enzymes related to cancer progression and inflammation.
  • Pharmacodynamics: The compound exhibits dose-dependent effects on target cells, influencing cell proliferation and apoptosis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles, including electrophilic aromatic substitution.

Relevant Data:

  • Melting Point: Specific melting points can vary based on substituents but generally fall within the range of 150–200 °C.
Applications

Scientific Uses

Pyrazolopyridazine 1 has several applications in medicinal chemistry:

  • Drug Development: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tumor cell growth.
  • Anti-inflammatory Agents: Explored for use in treatments targeting inflammatory diseases by modulating immune responses.
  • Biological Research Tools: Used as a scaffold for developing new therapeutic agents targeting various diseases.
Introduction to Pyrazolopyridine Scaffolds in Medicinal Chemistry

Nomenclature and Structural Classification of Pyrazolopyridine Isomers

Pyrazolopyridines represent a class of nitrogen-dense heterocyclic scaffolds characterized by the fusion of a pyrazole ring (π-excessive 5-membered ring) with a pyridine ring (π-deficient 6-membered ring). This fusion generates distinct isomeric structures governed by the relative positions of nitrogen atoms and ring connectivity. The IUPAC nomenclature system categorizes isomers based on bridgehead atoms and bond fusion:

  • Pyrazolo[1,5-a]pyridines: Feature bridgehead nitrogen at N1 (pyrazole) and C2 (pyridine), creating a π-excessive bridgehead nitrogen with pyrrole-like donor properties [7].
  • Pyrazolo[3,4-b]pyridines: Exhibit fusion between C3-C4 (pyrazole) and C2-C3 (pyridine), positioning nitrogen atoms at ortho-positions, which enhances dipole moments (2.1–6.1 D) and influences LogP values (2.9–6.8) [5].
  • Pyrazolo[4,3-c]pyridines: Display angular fusion with nitrogen atoms at distal positions, often associated with kinase inhibition profiles [7].
  • Pyrazolo[1,5-d]pyridazines: Though technically pyridazine derivatives, these maintain structural kinship with pyrazolopyridines via isoelectronic replacement [5].

Table 1: Structural Classification of Key Pyrazolopyridine Isomers

Isomer TypeBridgehead AtomsFusion BondsDipole Moment (D)LogP Range
Pyrazolo[1,5-a]pyridineN1(pz)-C2(py)[1,5-a]2.1–2.76.4–6.8
Pyrazolo[3,4-b]pyridineC3(pz)-C2(py)[3,4-b]3.8–4.63.1–5.2
Pyrazolo[4,3-c]pyridineC4(pz)-C3(py)[4,3-c]3.9–4.34.3–4.8
Pyrazolo[1,5-d]pyridazineN1(pz)-N2(pdz)[1,5-d]2.7–3.95.6–6.6

Prototropic tautomerism further diversifies their chemistry: unsubstituted pyrazolopyridines exhibit three tautomeric forms, while monosubstituted variants permit five tautomers, significantly impacting binding interactions [6]. The dipole moments (2.1–6.1 D) and LogP values (2.9–6.8) of these isomers directly correlate with their bioactivity profiles, as evidenced by antifungal pyrazolo[3,4-b]pyridines where lower dipole moments enhance membrane penetration [5].

Historical Development of Pyrazolopyridine-Based Pharmacophores

The therapeutic evolution of pyrazolopyridines spans five decades, transitioning from anti-inflammatory agents to targeted oncology therapeutics:

  • 1970s–1980s: Early scaffolds emerged with Lonazolac, a pyrazolo[3,4-b]pyridine derivative developed as a dual COX/5-LOX inhibitor for rheumatoid arthritis. Its design leveraged the scaffold’s capacity to mimic phenyl ring geometry while introducing heteroatom-directed hydrogen bonding [4] [9].
  • 1980s–1990s: Antiviral Pyrazofurin (pyrazolo[3,4-d]pyrimidine analog) entered clinical trials for leukemia, inhibiting orotate phosphoribosyltransferase to disrupt nucleotide synthesis. This era established the scaffold’s role in antimetabolite design [9].
  • 2000s: Kinase inhibition became prominent with Crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor featuring a pyrazolo[3,4-b]pyridine core. Its approval for NSCLC (2011) validated pyrazolopyridines as privileged scaffolds for ATP-competitive inhibition [4] [8].
  • 2020s: Pirtobrutinib (2023) exemplifies advanced pyrazolo[3,4-d]pyrimidine derivatives, overcoming resistance in mantle cell lymphoma via reversible BTK inhibition [8].

Table 2: Milestones in Pyrazolopyridine-Based Drug Development

EraCompoundTherapeutic ClassKey IndicationMechanistic Innovation
1970sLonazolacAnti-inflammatoryRheumatoid arthritisDual COX/5-LOX inhibition
1980sPyrazofurinAntimetaboliteLeukemia (trials)Orotate phosphoribosyltransferase inhibition
2011CrizotinibKinase inhibitorNSCLCALK/ROS1 tyrosine kinase inhibition
2023PirtobrutinibKinase inhibitorMantle cell lymphomaReversible BTK inhibition

Synthetic methodologies evolved in parallel: early routes relied on Friedlander condensations (e.g., ketone 187 → pyrazolopyridine 188) [5], while contemporary strategies employ microwave-assisted aza-Diels-Alder cyclizations and gold-catalyzed cyclizations to access complex derivatives like pyrazolo[1,5-a]quinolines [7].

Significance in Drug Discovery: Bioisosteric Properties and Privileged Scaffold Status

Pyrazolopyridines fulfill criteria for privileged scaffolds: structural diversity, target promiscuity, and synthetic tractability. Their dominance in medicinal chemistry arises from three key attributes:

Bioisosteric Versatility

  • Phenyl Mimicry: The planar 6π-electron system serves as a competent phenyl bioisostere while introducing hydrogen-bond acceptors/donors. For instance, in hCA-II inhibitors, pyrazolyl-ureas (1) replace benzenesulfonamides while maintaining nanomolar affinity (Ki = 220 nM) via Zn2+ coordination [6].
  • Metabolite Analogues: Pyrazolo[3,4-d]pyrimidines (e.g., Pyrazofurin) mimic purine nucleosides, competitively inhibiting enzymes in nucleotide biosynthesis [9].

Target Engagement Diversity

Kinase inhibition dominates their applications, but pyrazolopyridines interact with >20 target classes:

  • GPCRs: Cannabinoid receptor antagonists like Rimonabant leverage N2’s pyridine-like nitrogen for H-bond donation [6].
  • Enzymes: COX-2 (Celecoxib), carbonic anhydrase (1), and phosphodiesterases (Sildenafil) [9].
  • Epigenetic Regulators: BET inhibitors exploit the scaffold’s capacity for π-cation interactions [8].

Synthetic Modularity

The scaffold supports extensive functionalization:

  • C3/C5 Positions: Tolerate aryl, urea, and carboxamide groups (e.g., pyrazolyl-ureas in kinase inhibitors) [6].
  • N1/N2 Positions: Alkylation diversifies physicochemical properties (e.g., Voxelotor’s N-isopropyl group enhances hemoglobin binding) [8].

Table 3: Therapeutic Applications Linked to Pyrazolopyridine Substituents

Structural FeatureTherapeutic ApplicationExample CompoundTarget/Mechanism
C3-UreaAnticancer/anti-inflammatory3-Pyrazolyl-ureaSrc/p38 MAPK kinase inhibition
N1-AlkylHemoglobin modulationVoxelotorSickle hemoglobin polymerization inhibitor
C5-TrifluoromethylAntiviralLenacapavirHIV capsid inhibitor
Pyrazolo[1,5-a] fusionAnxiolyticTracazolateGABAA receptor modulation

Over 15 FDA-approved drugs incorporate pyrazolopyridine cores, spanning anticancer (Crizotinib, Pralsetinib), antiviral (Lenacapavir), and cardiovascular (Vericiguat) agents [4] [8]. Their bioisosteric adaptability enables targeting of sterically constrained binding sites (e.g., Erdafitinib’s interaction with FGFR ATP pockets), cementing their status as "privileged scaffolds" [9].

Properties

CAS Number

551920-54-8

Product Name

Pyrazolopyridazine 1

IUPAC Name

N-(3-methoxyphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Molecular Formula

C17H14N6O

Molecular Weight

318.33 g/mol

InChI

InChI=1S/C17H14N6O/c1-24-13-5-2-4-12(10-13)21-17-18-9-7-15(22-17)14-11-20-23-16(14)6-3-8-19-23/h2-11H,1H3,(H,18,21,22)

InChI Key

GBNWWXHUOVAUHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.